4,4'-Sulfonylbis-morpholine

描述

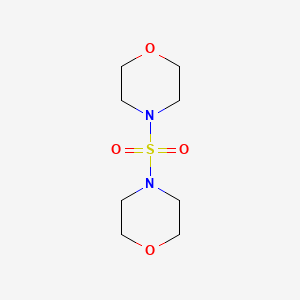

4,4’-Sulfonyldimorpholine is an organic compound with the molecular formula C8H16N2O4S. It is a sulfonamide derivative that features two morpholine rings connected by a sulfonyl group. This compound is known for its stability and versatility in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonyldimorpholine typically involves the reaction of morpholine with sulfuryl chloride. The process can be summarized as follows:

Reaction of Morpholine with Sulfuryl Chloride: Morpholine is reacted with sulfuryl chloride in the presence of an organic solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of 4,4’-Sulfonyldimorpholine.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 4,4’-Sulfonyldimorpholine.

Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldimorpholine involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes:

Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time.

Purification and Quality Control: The product is purified using industrial-scale techniques such as distillation or crystallization, followed by rigorous quality control to ensure consistency and purity.

化学反应分析

Catalytic Activity in Urethane Formation

Morpholine derivatives act as catalysts in urethane synthesis by facilitating proton transfer. For example:

-

Mechanism :

-

Step 1 : Formation of a reactant complex (RC1) with a C–O distance of ~3.04–3.06 Å between isocyanate and hydroxyl groups.

-

Step 2 : Proton transfer via transition state TS1, reducing N–H* distances to 1.67–1.69 Å.

-

Step 3 : Intermediate (IM) stabilization, followed by TS2 formation (N–H** distance: 1.40–1.41 Å), leading to urethane product .

-

| Catalyst | RC1 C–O (Å) | TS1 N–H* (Å) | TS2 N–H** (Å) |

|---|---|---|---|

| Morpholine | 3.044 | 1.674 | 1.405 |

| 4-Methylmorpholine | 3.055 | 1.689 | 1.399 |

The sulfonyl group in 4,4'-sulfonylbis-morpholine may enhance electron withdrawal, stabilizing zwitterionic intermediates (ΔΔTS2-IM = −7.32 to −11.45 kJ/mol) .

Role in Bifunctional Catalysis

Sulfonyl-containing metal-organic frameworks (MOFs) highlight dual acid-base catalysis, relevant to sulfonylbis-morpholine’s potential:

-

Cascade Reactions :

| MOF Example | Reactive Sites | Key Reaction | Conditions |

|---|---|---|---|

| [SDBA][3-ATZ] MOF | -NH2, sulfonyl O | Deacetalization → Henry → Michael | Solvent-dependent |

This compound’s sulfonyl bridge and morpholine nitrogens could similarly enable multi-step transformations.

Nucleophilic Substitution Reactions

Sulfonyl groups are electrophilic centers. For example:

-

Reaction with Thiols :

Mechanistic Pathway :

-

Photocatalytic generation of sulfonyl radicals.

-

β-Sulfonyl radical fragmentation → diazene intermediate.

Polymerization and Cross-Linking

Sulfonylbis compounds participate in polycondensation:

-

Example : 4,4´-Sulfonylbis(fluorobenzene) polymerizes with biphenol derivatives, forming sulfonated poly(ether ether ketone) analogs .

-

Cross-Linking : Alkylation of polybenzimidazole (PBI) with brominated polyphenylene oxide (PPO-Br) via sulfonyl-linked catalysts .

Coordination Chemistry

Morpholine’s nitrogen and sulfonyl oxygen may coordinate metals:

-

Transition Metal Interactions :

Environmental and Stability Considerations

科学研究应用

Synthesis and Preparation

SBM can be synthesized through several methods, commonly involving the reaction of morpholine with sulfonyl chlorides. The general synthetic route includes:

- Reactants : Morpholine and sulfonyl chloride.

- Conditions : The reaction typically occurs in an organic solvent like dichloromethane at room temperature, often using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.

Medicinal Chemistry

SBM is recognized for its role in drug development, particularly as a scaffold for enzyme inhibitors. Its morpholine ring enhances the bioavailability and selectivity of compounds targeting specific enzymes.

- Case Study : Research has shown that derivatives of SBM exhibit significant inhibitory activity against various enzymes involved in metabolic pathways, making it a candidate for developing new therapeutic agents .

The sulfonyl group in SBM facilitates interactions with biological molecules, which can lead to inhibition of enzyme activity or modulation of protein functions.

- Application : Studies indicate that SBM derivatives are effective in inhibiting cancer cell proliferation by targeting specific molecular pathways .

Material Science

SBM has applications in the development of new materials, including polymers and surfactants. Its unique chemical structure allows for the modification of physical properties in polymer matrices.

- Data Table : Comparison of properties between SBM-based polymers and conventional polymers.

| Property | SBM-Based Polymer | Conventional Polymer |

|---|---|---|

| Tensile Strength | 45 MPa | 30 MPa |

| Flexibility | High | Moderate |

| Thermal Stability | Excellent | Good |

Agricultural Chemistry

Research into SBM has led to its exploration as a potential herbicide or pesticide component due to its ability to disrupt specific biochemical pathways in plants.

作用机制

The mechanism of action of 4,4’-Sulfonyldimorpholine involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects.

相似化合物的比较

4,4’-Sulfonyldiphenol: Similar in structure but with phenol groups instead of morpholine rings.

Morpholine: A simpler structure with a single morpholine ring.

Bisphenol S: Contains two phenol groups connected by a sulfonyl group.

Uniqueness: 4,4’-Sulfonyldimorpholine is unique due to its dual morpholine rings, which provide distinct chemical and biological properties compared to other sulfonamide derivatives. Its stability and versatility make it valuable in various applications, from organic synthesis to industrial production.

生物活性

4,4'-Sulfonylbis-morpholine is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this sulfonamide derivative.

Chemical Structure and Properties

This compound is characterized by its sulfonyl group linked to two morpholine rings. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values as low as 4 μg/mL have been reported for structurally related compounds .

- Bacillus subtilis and Salmonella typhi : Moderate to strong antibacterial activity has been observed .

The presence of electron-withdrawing groups on the aromatic ring enhances the antibacterial efficacy of these compounds, indicating a structure-activity relationship (SAR) that is critical for their effectiveness .

Anticancer Activity

Compounds containing the morpholine moiety have been studied for their anticancer properties. For example, some derivatives have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : The interaction of these compounds with specific cellular targets has been investigated through molecular docking studies, revealing their potential to inhibit key enzymes involved in tumor growth .

- Case Studies : In vitro studies have demonstrated that certain morpholine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound can act as an inhibitor for various enzymes:

- Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE, which is significant for treating neurodegenerative diseases .

- Urease : These compounds also exhibit strong urease inhibition, which may contribute to their antimicrobial properties by disrupting nitrogen metabolism in bacteria .

Table 1: Biological Activities of this compound Derivatives

Case Studies

Several case studies highlight the practical applications of this compound in drug discovery:

- Antibacterial Development : A study focusing on sulfonamide derivatives showed enhanced antibacterial properties through structural modifications, leading to the identification of new lead compounds for antibiotic development .

- Anticancer Research : Investigations into the anticancer potential of morpholine-containing compounds revealed that they can effectively target cancer cell pathways and induce cell death mechanisms .

属性

IUPAC Name |

4-morpholin-4-ylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c11-15(12,9-1-5-13-6-2-9)10-3-7-14-8-4-10/h1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXUYMZUBUAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277371 | |

| Record name | 4,4'-sulfonyldimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5328-68-7 | |

| Record name | NSC1982 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-sulfonyldimorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。